1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone
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Overview
Description
1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a chemical compound known for its unique structure and diverse applications. It features a morpholine ring, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Employed in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-Morpholino-5-trifluoromethyl-1,3,4-thiadiazole: Shares the morpholine and trifluoromethyl groups but differs in the core structure.
Morpholine-containing compounds: Such as Reboxetine and Moclobemide, which are used as antidepressants.
Uniqueness: 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is unique due to its combination of a morpholine ring, trifluoromethyl group, and pyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8(18)11-10(17-2-4-19-5-3-17)6-9(7-16-11)12(13,14)15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXWONCVFAJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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